

Physicochemical properties of glutaramic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Glutaramic acid*

Cat. No.: *B1213335*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Glutaramic Acid**

Foreword: In the landscape of molecular science, a compound's utility is fundamentally governed by its physicochemical properties. This guide provides a comprehensive technical overview of **glutaramic acid** (4-carbamoylbutanoic acid), a molecule holding significant potential for researchers, particularly in biochemistry and drug development. As the monoamide of glutaric acid, it possesses a bifunctional nature—a terminal carboxylic acid and an amide group—that dictates its chemical behavior, solubility, and potential for biological interaction. This document moves beyond a simple recitation of data, offering field-proven, validated protocols for property determination and explaining the scientific causality behind these experimental designs. It is intended to serve as a foundational resource for scientists and developers seeking to harness the unique characteristics of this compound.

Molecular Profile of Glutaramic Acid

Glutaramic acid, a derivative of the five-carbon dicarboxylic acid, glutaric acid, is an important molecule in metabolic contexts and as a structural motif in medicinal chemistry. Its structure is closely related to the key amino acid, glutamic acid, and the neurotransmitter GABA. The presence of both a hydrogen-bond-donating-and-accepting amide group and an ionizable carboxylic acid group on a flexible aliphatic chain makes it a versatile building block for creating molecules with specific conformational and interactive properties.

Structure and Identification

- Chemical Formula: $C_5H_9NO_3$

- Molecular Weight: 131.13 g/mol [\[1\]](#)
- IUPAC Name: 5-amino-5-oxopentanoic acid [\[1\]](#)
- Synonyms: 4-carbamoylbutanoic acid, 4-carbamoylbutyric acid [\[1\]](#)
- CAS Number: 25335-74-4 [\[1\]](#)
- Canonical SMILES: C(CC(=O)N)CC(=O)O [\[1\]](#)

Core Physicochemical Data

A precise understanding of a molecule's physical and chemical properties is non-negotiable for its successful application, influencing everything from reaction kinetics to formulation and bioavailability. The following data for **glutaramic acid** have been compiled from authoritative sources and predictive models.

Property	Value / Description	Source / Rationale
Appearance	White crystalline solid	Based on similar small organic acids
Melting Point	Not readily available; requires experimental determination.	N/A
Boiling Point	Decomposes upon heating.	Typical for compounds with amide and carboxylic acid groups.
Aqueous Solubility	Soluble in water.	The polar carboxylic acid and amide groups facilitate hydrogen bonding with water. [2]
Acidity (pKa)	~4.5 (Predicted for the carboxylic acid group)	Based on the pKa of similar short-chain aliphatic carboxylic acids.

Note: The absence of readily available, verified experimental data for properties like melting point underscores the importance of the standardized characterization protocols outlined in the subsequent section.

Methodologies for Experimental Characterization

The trustworthiness of any scientific claim rests on the validity of its underlying experimental methods. The following protocols are presented as self-validating systems, grounded in established principles and international standards.

Melting Point Determination by Capillary Method

Principle: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. The temperature range over which the solid-to-liquid phase transition occurs provides a primary indication of purity; impurities typically depress the melting point and broaden the range.

Detailed Protocol:

- **Sample Preparation:** Ensure the **glutaramic acid** sample is thoroughly dried to eliminate residual solvent, which can act as an impurity.^[3] Pulverize a small amount of the sample into a fine powder.
- **Capillary Loading:** Jab the open end of a capillary melting point tube into the powder until a small amount of solid enters the tube.^[3]
- **Sample Packing:** Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To ensure dense packing, drop the tube, sealed-end down, through a long, narrow glass tube onto the benchtop. Repeat until the sample is packed to a height of 2-3 mm.^[4] Proper packing is critical to avoid shrinking or shifting that can be mistaken for melting.
- **Measurement:**
 - Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.^[4]

- For an unknown compound, perform a rapid preliminary measurement by heating at a high rate (e.g., 10-15 °C/minute) to find an approximate melting range.
- For the accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the approximate melting point.[4]
- Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

- Data Recording: Record two temperatures:
 - T_1 : The temperature at which the first drop of liquid is observed.[3]
 - T_2 : The temperature at which the entire sample has transformed into a clear liquid.[3]
 - The melting point is reported as the range $T_1 - T_2$.

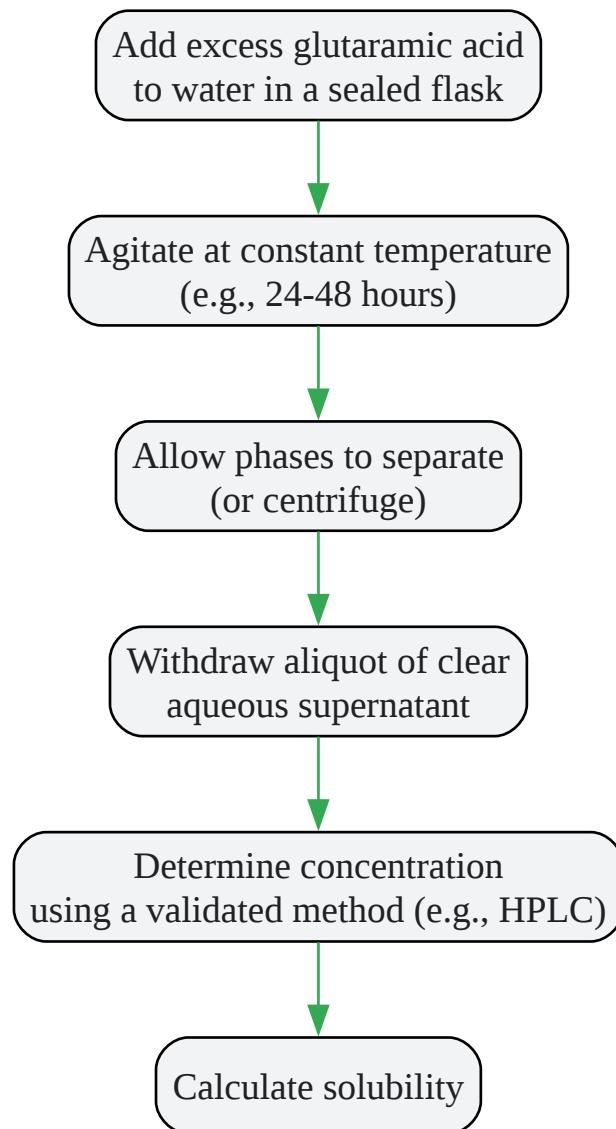
Causality of Experimental Design: A slow heating rate near the melting point is essential for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the temperature of the sample, leading to a delayed and artificially high reading. A packed height of more than 3 mm will result in a temperature gradient across the sample, causing a broad melting range.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for capillary melting point determination.

Aqueous Solubility Determination via Shake-Flask Method


Principle: This method, based on OECD Guideline 105, is the gold standard for determining the saturation concentration of a substance in a solvent.^[5] It relies on achieving a true thermodynamic equilibrium between the dissolved and undissolved states of the compound.

Detailed Protocol:

- **System Preparation:** Add an amount of **glutamic acid** to a volume of high-purity water (e.g., in a glass-stoppered flask) that is clearly in excess of what is expected to dissolve. This ensures that a saturated solution is formed.
- **Equilibration:** Seal the flask and place it in a mechanical shaker or on a magnetic stir plate in a constant temperature bath (e.g., 25 °C). Agitate the mixture for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.^[6] A preliminary test can help determine the necessary equilibration time.^[5]
- **Phase Separation:** After agitation, allow the mixture to stand undisturbed at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid phase, centrifuge the sample at a controlled temperature.^[7]
- **Sampling:** Carefully withdraw an aliquot of the clear, supernatant aqueous phase.
- **Quantification:** Determine the concentration of **glutamic acid** in the aliquot using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice. A calibration curve prepared with standards of known concentration is required for accurate quantification.

Causality of Experimental Design: The "shake-flask" method is designed to overcome kinetic barriers to dissolution. The extended agitation period and the use of excess solid guarantee that the solution reaches its maximum saturation point. Temperature control is paramount, as solubility is highly temperature-dependent. Centrifugation is a critical step to prevent microscopic, undissolved particles from being included in the sample for analysis, which would lead to an overestimation of solubility.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the shake-flask method of solubility determination.

pKa Determination via Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the pKa of an ionizable group. It involves monitoring the pH of a solution as a titrant (a strong base for an acidic compound) is added incrementally. The pKa is the pH at which the ionizable group is exactly 50% titrated, a point found at the midpoint of the buffer region on the titration curve.^[8]

Detailed Protocol:

- System Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.
- Sample Preparation: Accurately weigh a sample of **glutamic acid** and dissolve it in a known volume of carbonate-free deionized water to create a solution of known concentration (e.g., 0.01 M).[8]
- Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Introduce a magnetic stir bar for continuous mixing. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH) into the solution.
- Titration Procedure:
 - Record the initial pH of the **glutamic acid** solution.
 - Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
 - After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[9]
 - Continue the titration well past the equivalence point (the point of steepest pH change).
- Data Analysis:
 - Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
 - Determine the equivalence point (V_{eq}), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative ($\Delta pH/\Delta V$) against volume and finding the peak.
 - The pKa is equal to the pH at the half-equivalence point ($V_{eq} / 2$).

Causality of Experimental Design: Using carbonate-free water and NaOH is crucial because dissolved CO₂ forms carbonic acid, which would interfere with the titration of **glutamic acid** and distort the shape of the curve.[8] Slow, incremental addition of titrant and allowing the pH

to stabilize ensures that the measurement reflects a true equilibrium at each point. The half-equivalence point is chosen because, according to the Henderson-Hasselbalch equation ($\text{pH} = \text{pK}_a + \log([\text{A}^-]/[\text{HA}])$), when the acid is 50% neutralized, the concentrations of the protonated ($[\text{HA}]$) and deprotonated ($[\text{A}^-]$) forms are equal, making the log term zero and thus $\text{pH} = \text{pK}_a$.

Spectroscopic Profile

Spectroscopic analysis provides a molecular fingerprint, confirming the presence of key functional groups and the overall structure.

- Infrared (IR) Spectroscopy: The IR spectrum of **glutaramic acid** is expected to show characteristic absorption bands confirming its structure:
 - $\sim 3400\text{-}3200 \text{ cm}^{-1}$: N-H stretching vibrations of the primary amide.
 - $\sim 3300\text{-}2500 \text{ cm}^{-1}$: A very broad O-H stretching band from the hydrogen-bonded carboxylic acid.
 - $\sim 1710 \text{ cm}^{-1}$: A strong C=O stretching absorption for the carboxylic acid carbonyl.
 - $\sim 1650 \text{ cm}^{-1}$: A strong C=O stretching absorption for the amide carbonyl (Amide I band).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would show signals for the three distinct methylene ($-\text{CH}_2-$) groups, with chemical shifts and splitting patterns determined by their proximity to the electron-withdrawing amide and carboxylic acid groups. The exchangeable protons of the $-\text{COOH}$ and $-\text{NH}_2$ groups would also be visible, often as broad singlets.
 - ^{13}C NMR: The carbon NMR spectrum would display five signals: one for each of the three methylene carbons and two downfield signals for the carbonyl carbons of the amide and carboxylic acid, confirming the carbon skeleton.

Conclusion for the Field

While **glutaramic acid** is a structurally simple molecule, a rigorous and systematic determination of its physicochemical properties is essential for its effective use in any research or development pipeline. The properties of aqueous solubility and acidity are paramount,

directly impacting its behavior in biological systems. This guide provides the necessary framework for obtaining this critical data through validated, reproducible experimental protocols. The application of these methods will ensure that subsequent research—be it in metabolic studies, medicinal chemistry, or materials science—is built upon a foundation of high-quality, trustworthy data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-5-oxopentanoic acid | C5H9NO3 | CID 168356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. oecd.org [oecd.org]
- 6. enamine.net [enamine.net]
- 7. enfo.hu [enfo.hu]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- To cite this document: BenchChem. [Physicochemical properties of glutaramic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1213335#physicochemical-properties-of-glutaramic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com